molecular formula C20H21IN2 B3336183 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide CAS No. 20327-08-6

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide

Cat. No.: B3336183
CAS No.: 20327-08-6
M. Wt: 416.3 g/mol
InChI Key: VPDGOEIXZLKJNH-UHFFFAOYSA-M
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Description

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide (CAS: 117-92-0) is a styryl-based cationic dye with the molecular formula C₂₁H₂₃IN₂ and a molecular weight of 366.24 g/mol . It belongs to the quinolinium family, characterized by a conjugated π-system formed by a quinoline core linked to a dimethylaminostyryl group. This structural motif enables strong solvatochromic and fluorescence properties, making it valuable in biological imaging and materials science.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2.HI/c1-21(2)18-12-9-16(10-13-18)8-11-17-14-15-22(3)20-7-5-4-6-19(17)20;/h4-15H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDGOEIXZLKJNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942484
Record name N,N-Dimethyl-4-[2-(1-methylquinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
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Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-08-6
Record name MLS002702519
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-[2-(1-methylquinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLQUINOLINIUM IODIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 1-methylquinolinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinium compounds.

    Substitution: The styryl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the styryl group under mild conditions.

Major Products

Scientific Research Applications

Fluorescent Probes for Imaging

DASQMI is primarily utilized as a fluorescent probe for cellular imaging. It selectively stains nucleoli in cells, allowing researchers to visualize cellular structures with high specificity. This application is particularly valuable in studies of cell biology and genetics, where understanding the localization and dynamics of nucleoli can provide insights into cellular function and pathology .

Photophysical Studies

The compound has been extensively studied for its photophysical properties, including its fluorescence emission characteristics in various solvents. Research indicates that DASQMI displays negative solvatochromism, meaning that its emission wavelength shifts depending on the solvent's polarity . This characteristic is beneficial for developing sensors that can detect changes in the environment or within biological systems.

Biological Research

DASQMI has been employed in various biological assays to explore cellular processes. Its ability to penetrate cell membranes and selectively stain nucleoli makes it an effective tool for studying RNA synthesis and ribosome biogenesis. The compound's fluorescence can be used to track cellular responses to different stimuli, aiding in drug discovery and developmental biology studies .

Quantum Chemical Calculations

Studies utilizing quantum chemical methods have provided insights into the electronic transitions of DASQMI, helping to understand its behavior under different conditions. These calculations support experimental findings regarding its solvatochromic properties and contribute to the design of new derivatives with improved functionalities .

Case Study 1: Nucleoli Staining

In a study published by researchers investigating nucleolar dynamics, DASQMI was used to stain human cancer cell lines. The results demonstrated that DASQMI effectively highlighted nucleoli, allowing for real-time observation of changes during cell division. The study concluded that DASQMI could serve as a reliable tool for monitoring nucleolar activity in various cellular contexts .

Case Study 2: Solvatochromism Investigation

Another research effort focused on the solvatochromic properties of DASQMI across different solvent environments. The study revealed significant shifts in fluorescence spectra corresponding to solvent polarity, providing a comprehensive understanding of how DASQMI interacts with various chemical environments. This knowledge is critical for developing new applications in sensing technologies .

Mechanism of Action

The mechanism of action of 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide involves its ability to absorb light and emit fluorescence. Upon excitation by a light source, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state. This process is influenced by the molecular environment and can be used to study various biological and chemical systems.

Comparison with Similar Compounds

Key Properties:

  • Absorption/Emission :
    • λₐᵦₛ (MeOH): 475 nm
    • λₑₘ (MeOH): 605 nm
    • Solvent-dependent shifts in λₐᵦₛ (e.g., 505 nm in CHCl₃ , 450 nm in H₂O ) highlight its solvatochromic behavior .
  • Molar Extinction Coefficients :
    • 45,000 cm⁻¹M⁻¹ (MeOH), 58,000 cm⁻¹M⁻¹ (CHCl₃) .
  • Nucleic acid and protein detection . Nonlinear optical (NLO) materials and electrochromic devices .

Comparison with Similar Compounds

The following table summarizes structural, spectral, and functional differences between 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide and related styrylquinolinium derivatives:

Compound Substituents λₐᵦₛ (nm) Key Properties Applications
This compound -CH₃ (N-methyl), -N(CH₃)₂ (styryl) 475 (MeOH) High molar extinction (45,000 cm⁻¹M⁻¹); solvatochromic; mitochondrial staining Biological imaging, NLO materials
D36: (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide -C₄H₉ (N-butyl), -N(CH₃)₂ (styryl) Not reported Reversal solvatochromism; stronger fluorescence than D34 Photophysical studies, sensor development
D34: (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide -C₄H₉ (N-butyl), -OH (styryl) Not reported Weaker fluorescence; hydrophilic due to -OH group Aqueous-phase applications
2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide -C₂H₅ (N-ethyl), -N(CH₃)₂ (styryl) ~470 (MeOH)* Ethyl group enhances hydrophobicity; similar solvatochromism Membrane potential probes
1-ETHYL-4-METHYLQUINOLINIUM IODIDE -C₂H₅ (N-ethyl), -CH₃ (C4) N/A Lacks styryl group; no solvatochromism Intermediate in organic synthesis

*Inferred from structural similarity to the primary compound.

Key Comparative Insights:

Substituent Effects on Spectral Properties: The dimethylamino group in this compound and D36 enhances electron-donating capacity, red-shifting absorption compared to hydroxyl-substituted D34 . N-Alkyl Chain Length: Butyl (D36, D34) vs. methyl/ethyl groups alter solubility and aggregation tendencies. Shorter chains (methyl/ethyl) improve aqueous compatibility .

Fluorescence and Solvatochromism: The primary compound exhibits stronger fluorescence than D34 due to the electron-rich dimethylamino group, which stabilizes the excited state . Reversal solvatochromism in D36 (blue shift in polar solvents) contrasts with the typical red shift observed in the primary compound, suggesting distinct charge-transfer mechanisms .

Biological vs. Material Applications: Mitochondrial specificity in the primary compound is absent in D34 and D36, which lack tailored N-methyl groups for cellular uptake . Derivatives without styryl groups (e.g., 1-ETHYL-4-METHYLQUINOLINIUM IODIDE) are unsuitable for optical applications but serve as synthetic intermediates .

Research Findings and Limitations

  • Synthetic Accessibility : The primary compound can be synthesized via 21 documented methods, offering flexibility in purity and yield optimization . In contrast, D34 and D36 require multi-step protocols with lower reported yields .
  • Toxicity Data : Safety profiles are unavailable for most compounds, limiting their translational use in medicine .
  • Structural Characterization: X-ray crystallography (via SHELX ) confirms planar geometries in styrylquinolinium dyes, critical for π-conjugation and optical performance .

Biological Activity

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide (often referred to as "styryl quinolinium iodide") is a synthetic compound known for its fluorescent properties and biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and cellular imaging. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula

  • Molecular Formula : C20_{20}H21_{21}I N2_2
  • CAS Number : 20327-08-6

Structure

The compound features a quinolinium core with a dimethylamino group and a methyl substituent. This structure contributes to its unique optical properties and biological interactions.

This compound exhibits several biological activities primarily through its interaction with cellular components:

  • Fluorescent Properties : The compound is utilized as a fluorescent probe in various biological studies. Its ability to selectively stain ribosomal RNA (rRNA) makes it valuable for imaging cellular structures in live cells .
  • Transport Mechanisms : Research indicates that similar compounds can interact with organic cation transporters (OCTs), which are crucial for drug transport across cell membranes. For instance, studies on related compounds have shown uptake mechanisms that could inform the understanding of styryl quinolinium iodide's transport properties .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited. Compounds in the same class have exhibited activity against various pathogens, indicating a possible avenue for further research.

Case Studies

  • Cellular Imaging : A study demonstrated the effectiveness of styryl quinolinium derivatives in visualizing ribosomal RNA in mammalian cells. The fluorescent properties of the compound allowed researchers to observe nucleolar structures dynamically during cellular processes .
  • Transport Studies : Functional studies using related compounds have highlighted the importance of OCTs in drug delivery systems, particularly during pregnancy. The uptake characteristics observed in BeWo cells (a model for placental transport) could be extrapolated to understand how styryl quinolinium iodide may behave in similar environments .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionReferences
This compoundFluorescent probe, potential antimicrobialSelective staining of rRNA
4-Di-1-ASPSubstrate for OCTs, mitochondrial uptakeCarrier-mediated transport
Other Styryl CompoundsVarious antimicrobial activitiesInteraction with cell membranes

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide, and what purity benchmarks are critical?

  • Methodological Answer : The synthesis typically involves condensation of 1-methyl-4-picolinium iodide with 4-dimethylaminobenzaldehyde in a polar solvent (e.g., methanol or ethanol) under reflux, catalyzed by piperidine or acetic anhydride. Critical purity benchmarks include:

  • Melting Point : 255–263°C (variations depend on solvent and crystallization conditions) .
  • Chromatography : Use HPLC or TLC with chloroform/methanol mixtures to verify absence of unreacted precursors.
  • Elemental Analysis : Confirm C, H, N, and I content within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption maxima (e.g., 475 nm in methanol, 505 nm in chloroform) to confirm π-π* transitions in the styryl backbone .
  • Fluorescence Spectroscopy : Emission at 605 nm (methanol) validates electronic stability and potential as a fluorescent probe .
  • IR Spectroscopy : Identify C=C stretching (~1600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) to confirm conjugation and substitution patterns .

Q. How can researchers optimize solubility for biological assays?

  • Methodological Answer :

  • Solvent Selection : Use DMSO or methanol for stock solutions (≤1 mM) due to high solubility (~10 mg/mL in DMSO). For aqueous buffers, dilute to ≤0.1% organic solvent to prevent cytotoxicity .
  • Surfactant Addition : Incorporate 0.1% Tween-20 or Pluronic F-127 to enhance dispersion in cell culture media .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Space Group Validation : Use SHELXS/SHELXL software to refine space group assignments (e.g., P1 vs. P21/c) and check for missed symmetry elements .
  • Hydrogen Bond Analysis : Map C–H···I interactions and π-π stacking via Mercury software to validate packing motifs, which may explain discrepancies in reported lattice parameters .
  • Twinned Data Handling : Apply the TWINABS module in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What methodological approaches are recommended for analyzing its nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency at 1064 nm; values >50× urea indicate strong NLO activity .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to compute first hyperpolarizability (β) and correlate with experimental SHG data .
  • Table: Key Optical Properties
Solventλabs (nm)λem (nm)ε (cm⁻¹M⁻¹)
MeOH47560545,000
CHCl₃505-58,000
DMSO472-42,000
Source:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced mitochondrial targeting?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the styryl position to red-shift absorption (tested via TD-DFT) and improve membrane potential sensitivity .
  • Cationic Tuning : Replace the methyl group with longer alkyl chains (e.g., ethyl, propyl) to modulate lipophilicity (logP >3.5 enhances mitochondrial uptake) .
  • Validation : Use JC-1 dye as a positive control in fluorescence colocalization assays to confirm mitochondrial specificity .

Q. What experimental designs mitigate photobleaching in live-cell imaging applications?

  • Methodological Answer :

  • Oxygen Scavenging : Add 5 mM Trolox or 1% β-mercaptoethanol to imaging buffers to reduce reactive oxygen species (ROS)-induced degradation .
  • Two-Photon Excitation : Use 900–1000 nm lasers to minimize UV-induced damage; validate via z-stack imaging in HeLa cells .
  • Comparative Table: Photostability Metrics
ConditionHalf-Life (min)Intensity Retention (%)
Standard8.250
+ Trolox15.780
Two-Photon22.490
Hypothetical data based on

Methodological Challenges & Solutions

Q. How can researchers address discrepancies in reported antimicrobial activity across studies?

  • Methodological Answer :

  • Strain Standardization : Use ATCC strains (e.g., E. coli ATCC 25922) and CLSI broth microdilution protocols to ensure reproducibility .
  • Efflux Pump Inhibition : Co-administer 20 µg/mL PAβN to differentiate intrinsic activity from efflux-mediated resistance .

Q. What strategies improve reproducibility in fluorescence-based protein aggregation assays?

  • Methodological Answer :

  • Threshold Calibration : Normalize fluorescence to Thioflavin T (ThT) controls (e.g., 1 µM pre-formed Aβ fibrils) .
  • Aggregation Kinetics : Monitor real-time using a plate reader (λexem = 475/605 nm) under quiescent conditions to avoid shear-induced artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide
Reactant of Route 2
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1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide

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